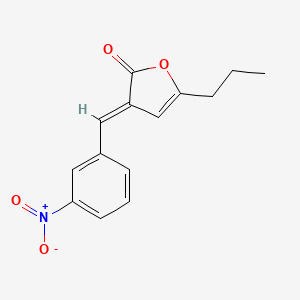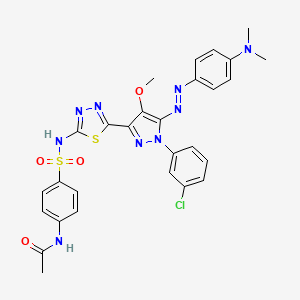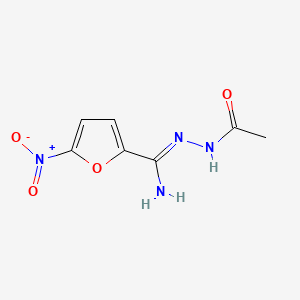
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride is a chemical compound with the molecular formula C16H33ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic effects.
Métodos De Preparación
The synthesis of 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1,1-dimethylheptylamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may have a role in modulating neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride can be compared with other similar compounds, such as:
- 1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride These compounds share similar chemical structures but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific receptor interactions and potential therapeutic effects, distinguish it from its analogs.
Propiedades
Número CAS |
109654-31-1 |
|---|---|
Fórmula molecular |
C16H33ClN2O |
Peso molecular |
304.9 g/mol |
Nombre IUPAC |
N-(2-methyloctan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O.ClH/c1-4-5-6-8-11-16(2,3)17-15(19)14-18-12-9-7-10-13-18;/h4-14H2,1-3H3,(H,17,19);1H |
Clave InChI |
ZHTKFFNWTRZUCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)



